

Application Notes and Protocols: Jaceidin Synthesis and Derivatization

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Compound of Interest

Compound Name: Jaceidin

Cat. No.: B1672726

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These application notes provide detailed protocols for the synthesis and derivatization of **Jaceidin** (5,7,4'-trihydroxy-3,6,3'-trimethoxyflavone), a naturally occurring O-methylated flavonol with potential therapeutic applications. The document includes quantitative data on its biological activity, detailed experimental procedures, and visualizations of relevant signaling pathways.

Jaceidin: Overview and Biological Activity

Jaceidin is a flavonoid that has demonstrated significant anti-tumor properties. Research suggests that its mechanism of action involves the inhibition of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.^{[1][2]} This inhibitory activity makes **Jaceidin** a promising candidate for further investigation in cancer drug development.

Quantitative Biological Data

The cytotoxic and anti-tumor activities of **Jaceidin** have been evaluated in several studies. The following table summarizes key quantitative findings.

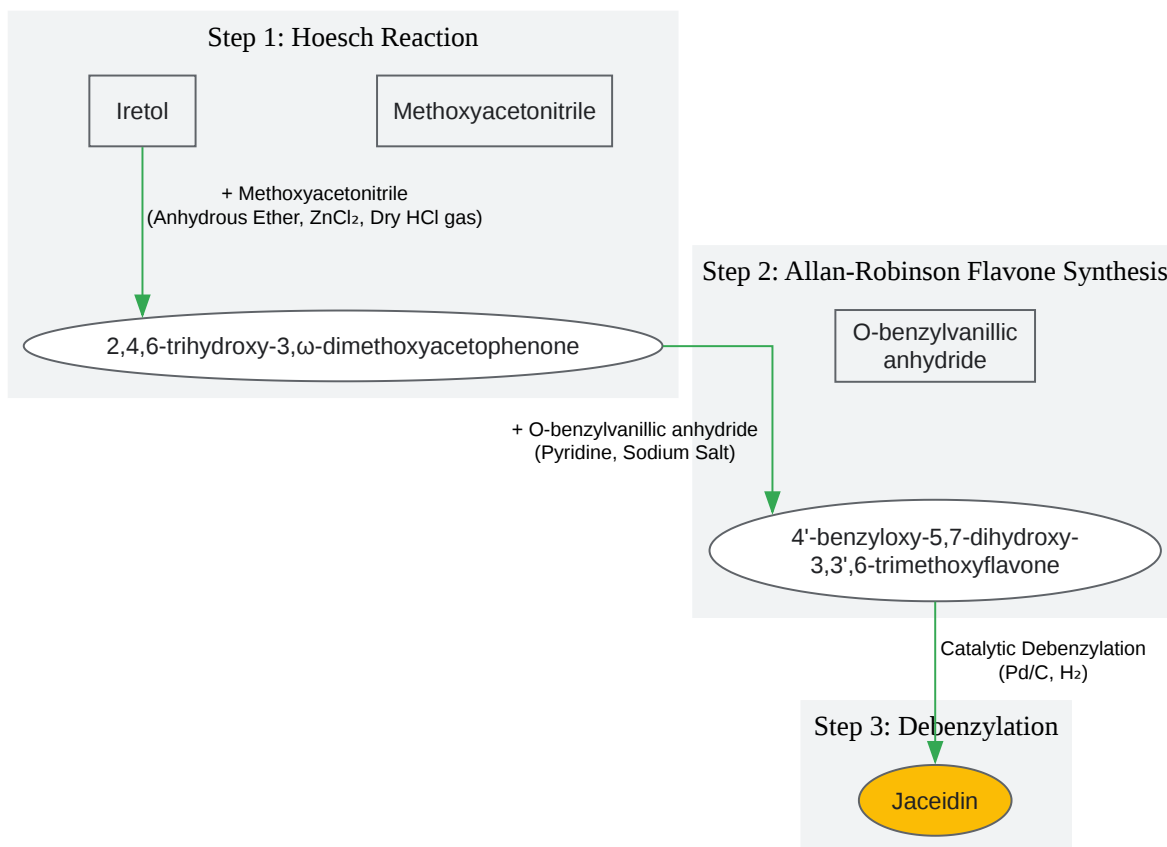
Parameter	Cell Line / Model	Value	Reference
IC ₅₀	MCF-7 (Breast Cancer)	9.3 μ M	[1]
IC ₅₀	HepG2 (Liver Cancer)	9.7 μ M	[1]
Tumor Weight Reduction	Ehrlich's Ascites Carcinoma (in vivo)	96.4%	[1]
VEGF Level Reduction	Ehrlich's Ascites Carcinoma (in vivo)	Significant reduction	[1][2]

Experimental Protocols

Total Synthesis of Jaceidin

The total synthesis of **Jaceidin** can be achieved through a two-step process involving a Hoesch reaction followed by an Allan-Robinson flavone synthesis. The following protocol is based on the synthetic route described by Fukui et al.

Workflow for the Total Synthesis of **Jaceidin**



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Caption: Workflow for the total synthesis of **Jaceidin**.

Protocol:

Step 1: Synthesis of 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone (Hoesch Reaction)

- To a solution of iretol (1,3,5-trihydroxy-2-methoxybenzene) in anhydrous ether, add an equimolar amount of methoxyacetonitrile.
- Add a catalytic amount of anhydrous zinc chloride.

- Pass a stream of dry hydrogen chloride gas through the solution at 0°C for 3-4 hours with constant stirring.
- Allow the reaction mixture to stand at room temperature overnight.
- The resulting ketimine hydrochloride precipitate is collected by filtration.
- Hydrolyze the ketimine hydrochloride by heating with water to yield 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of 4'-benzyloxy-5,7-dihydroxy-3,3',6-trimethoxyflavone (Allan-Robinson Synthesis)

- Heat a mixture of 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone, O-benzylvanillic anhydride, and its sodium salt in pyridine.
- Reflux the mixture for 6-8 hours.
- After cooling, pour the reaction mixture into dilute hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry.
- Purify the crude product by column chromatography on silica gel to obtain 4'-benzyloxy-5,7-dihydroxy-3,3',6-trimethoxyflavone.

Step 3: Synthesis of **Jaceidin** (Debenzylation)

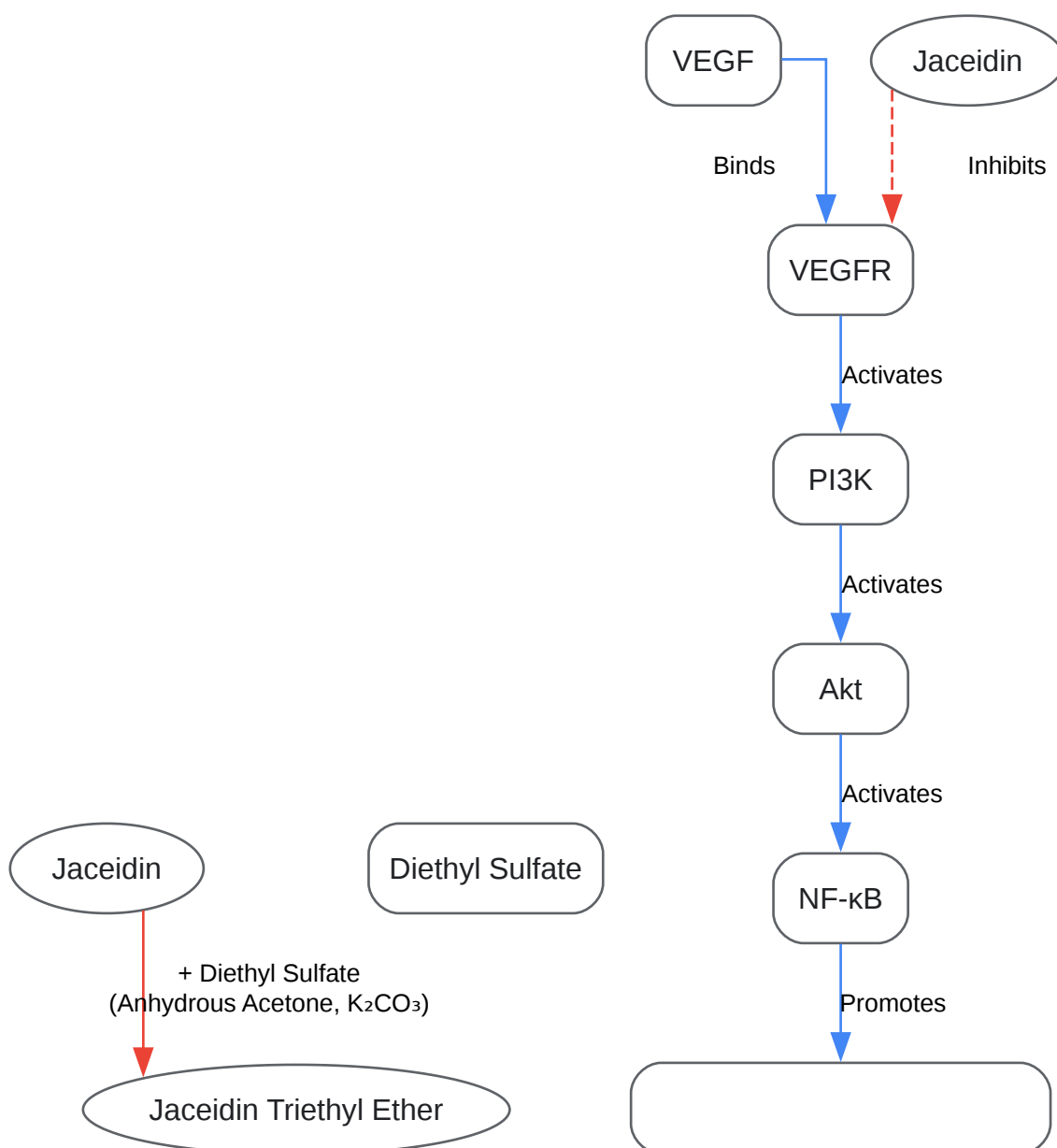
- Dissolve 4'-benzyloxy-5,7-dihydroxy-3,3',6-trimethoxyflavone in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
- Filter off the catalyst and evaporate the solvent under reduced pressure.

- Recrystallize the residue from a suitable solvent to yield pure **Jaceidin**.

Derivatization of Jaceidin: O-Ethylation

The hydroxyl groups of **Jaceidin** can be derivatized to alter its physicochemical properties, such as solubility and bioavailability. The following is a general protocol for the O-ethylation of flavonoids, which can be adapted for the synthesis of **Jaceidin** triethyl ether.

Workflow for O-Ethylation of Jaceidin



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References

- 1. Jaceosidin, a natural flavone, promotes angiogenesis via activation of VEGFR2/FAK/PI3K/AKT/NF- κ B signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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